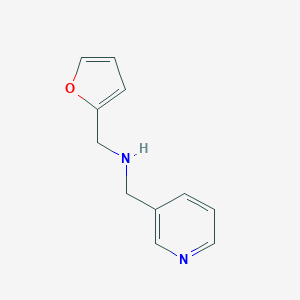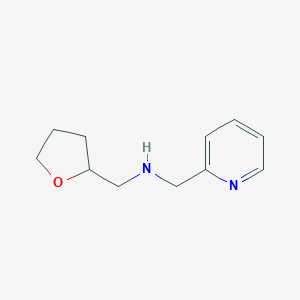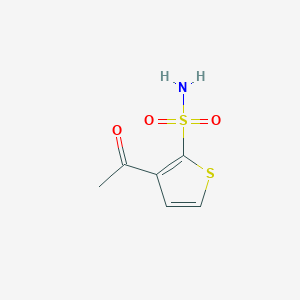
3-Acetylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetylthiophene-2-sulfonamide, also known as ATS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ATS is a heterocyclic compound that contains a thiophene ring, an acetyl group, and a sulfonamide group. It is a white to light yellow crystalline powder that is soluble in water and organic solvents. ATS has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of 3-Acetylthiophene-2-sulfonamide is not fully understood. However, it is believed that 3-Acetylthiophene-2-sulfonamide exerts its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. 3-Acetylthiophene-2-sulfonamide has also been shown to inhibit the activity of certain enzymes involved in bacterial and fungal cell wall synthesis, leading to their death.
Biochemische Und Physiologische Effekte
3-Acetylthiophene-2-sulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce the expression of certain genes involved in the regulation of cell cycle and apoptosis. 3-Acetylthiophene-2-sulfonamide has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins. Additionally, 3-Acetylthiophene-2-sulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Acetylthiophene-2-sulfonamide is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of cancer therapeutics. Additionally, 3-Acetylthiophene-2-sulfonamide has been shown to have low toxicity towards normal cells, making it a safe option for the treatment of cancer. However, one of the main limitations of 3-Acetylthiophene-2-sulfonamide is its poor solubility in water, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 3-Acetylthiophene-2-sulfonamide. One direction is the development of more efficient and selective synthesis methods for 3-Acetylthiophene-2-sulfonamide. Another direction is the investigation of the mechanism of action of 3-Acetylthiophene-2-sulfonamide, which can provide insights into its potential applications in various fields. Additionally, the development of novel drug delivery systems for 3-Acetylthiophene-2-sulfonamide can improve its bioavailability and efficacy. Finally, the investigation of the potential applications of 3-Acetylthiophene-2-sulfonamide in material science can lead to the development of new materials with unique properties.
Wissenschaftliche Forschungsanwendungen
3-Acetylthiophene-2-sulfonamide has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that 3-Acetylthiophene-2-sulfonamide exhibits potent antitumor activity against various cancer cell lines. It has also been shown to possess antibacterial and antifungal properties. 3-Acetylthiophene-2-sulfonamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and fungal infections.
Eigenschaften
CAS-Nummer |
138890-88-7 |
|---|---|
Produktname |
3-Acetylthiophene-2-sulfonamide |
Molekularformel |
C6H7NO3S2 |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
3-acetylthiophene-2-sulfonamide |
InChI |
InChI=1S/C6H7NO3S2/c1-4(8)5-2-3-11-6(5)12(7,9)10/h2-3H,1H3,(H2,7,9,10) |
InChI-Schlüssel |
NJFKNKDJFNPJGY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(SC=C1)S(=O)(=O)N |
Kanonische SMILES |
CC(=O)C1=C(SC=C1)S(=O)(=O)N |
Synonyme |
3-Acetyl-2-thiophenesulfonamide |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

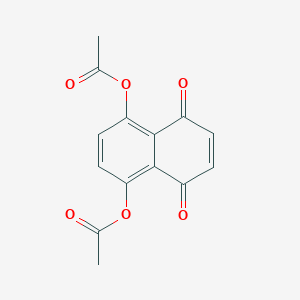
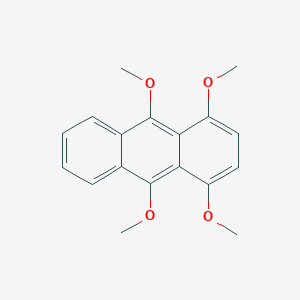
![3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile](/img/structure/B187802.png)
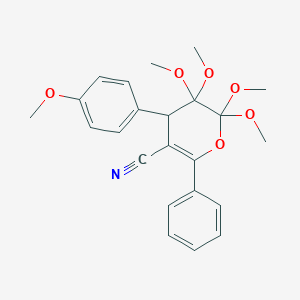
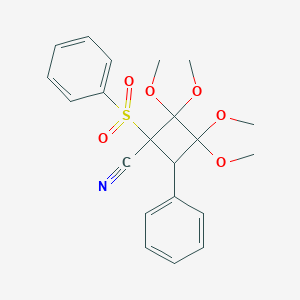
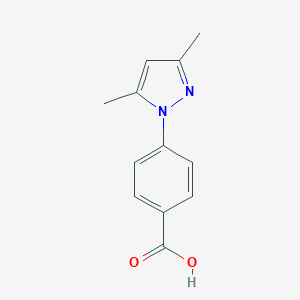
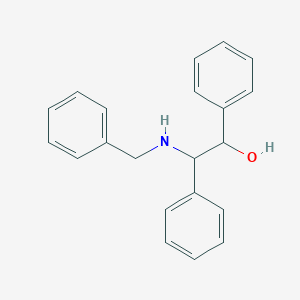
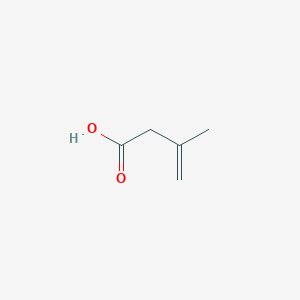
![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)


